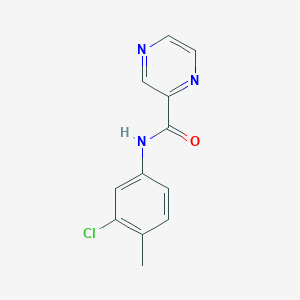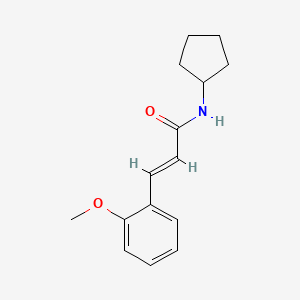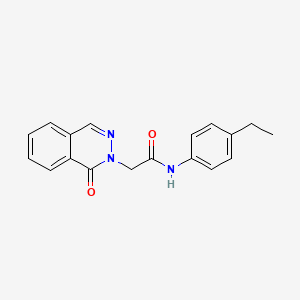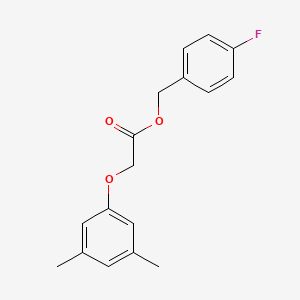![molecular formula C23H26N2O2 B5679261 2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)
2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Isoindolin-1-one derivatives, including compounds structurally related to 2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one, are important due to their diverse biological activities and applications in medicinal chemistry. These compounds have been studied for their synthesis methods, molecular structure, and reactivity, showcasing their significance in the development of pharmacologically active agents.
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives often involves multistep chemical reactions, including cyclization and substitution reactions. For example, a simple solvent-free synthesis method was developed for the synthesis of closely related compounds, demonstrating the efficiency of fusion reactions between certain precursors (Csende, Jekő, & Porkoláb, 2011). Additionally, catalytic methods have been explored, such as Rhodium(III)-catalyzed oxidative cyclization, to achieve the synthesis of C3-substituted isoindolin-1-ones from oxazolines and cyclopropanols, showcasing the formation of multiple chemical bonds in a single step (Liu et al., 2021).
Molecular Structure Analysis
The molecular structure of isoindolin-1-one derivatives is characterized by X-ray diffraction and spectroscopic methods, providing insights into their stereochemistry and electronic properties. For instance, studies have detailed the crystal structure of these compounds, revealing monoclinic crystal systems and specific space groups, which contribute to understanding their molecular geometry and intermolecular interactions (Ghabbour & Qabeel, 2016).
Chemical Reactions and Properties
Isoindolin-1-one derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are crucial for their functionalization and application in synthesis. The reactivity of these compounds is influenced by their structural features, enabling the formation of diverse chemical entities with potential biological activity (Cao, McNamee, & Alper, 2008).
Physical Properties Analysis
The physical properties of isoindolin-1-one derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in drug formulation and material science. X-ray powder diffraction data provide detailed insights into their crystalline structure, facilitating the understanding of their physical characteristics (Zheng et al., 2016).
Chemical Properties Analysis
The chemical properties of isoindolin-1-one derivatives, including their reactivity, stability, and interaction with biological targets, are fundamental for their pharmacological applications. Studies focusing on the synthesis and functionalization of these compounds have highlighted their versatile chemical behavior, enabling the exploration of their potential as therapeutic agents (Adib et al., 2016).
Eigenschaften
IUPAC Name |
2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(19-9-3-2-4-10-19)13-7-14-25(17-23)21(26)12-15-24-16-18-8-5-6-11-20(18)22(24)27/h2-6,8-11H,7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABXEFXNYQOUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCN2CC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5679180.png)
![4,6-dimethyl-2-[(4-phenoxyphenyl)amino]nicotinamide](/img/structure/B5679192.png)
![((3R*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5679195.png)

![7-methoxy-3-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5679203.png)

![ethyl 4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5679228.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679245.png)
![3-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5679253.png)

![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)
